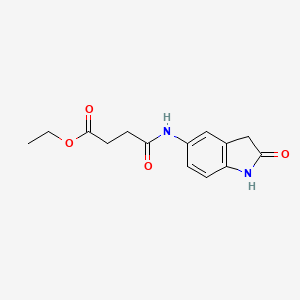

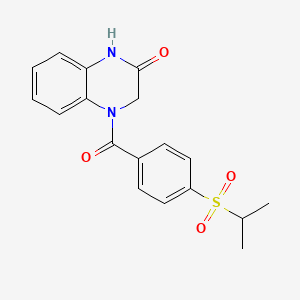

![molecular formula C21H25N3O4S B2542839 N-{4-[(2-oxo-1-propyl-1,2,3,4-tétrahydroquinolin-6-yl)sulfamoyl]phényl}propanamide CAS No. 951572-90-0](/img/structure/B2542839.png)

N-{4-[(2-oxo-1-propyl-1,2,3,4-tétrahydroquinolin-6-yl)sulfamoyl]phényl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.

BenchChem offers high-quality N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Bien que non étudié directement pour ce composé, la partie imidazole pourrait contribuer à sa bioactivité .

- Ce composé hybride a été caractérisé et pourrait avoir des propriétés biofonctionnelles intéressantes .

Réaction de Biginelli et synthèse d'hétérocycles

Recherche neuropharmacologique

Agents anti-infectieux

Composés hybrides bio-fonctionnels

Les 1,2,4-oxadiazoles comme agents anti-infectieux

Mécanisme D'action

Target of Action

The primary target of the compound N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .

Mode of Action

N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide acts as a potent activator of multiple members of the family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

The activation of ABA receptors by N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide leads to a cascade of biochemical reactions. This results in the activation of a gene network that is highly similar to that induced by ABA, a hormone that helps plants resist drought and other abiotic stresses .

Result of Action

The action of N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide results in several molecular and cellular effects. Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide. For instance, conditions of drought, cold, and soil salinity can affect how the compound interacts with its targets and the subsequent biochemical reactions .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide are largely determined by its unique structure. The compound has been found to interact with the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is facilitated by the compound’s sulfamoyl group, which forms a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Cellular Effects

In cellular environments, N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are likely due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide exerts its effects through a variety of mechanisms. It binds directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This binding interaction is facilitated by the compound’s unique structure, which allows it to form a gate-latch-lock interacting network with the receptor and phosphatase .

Metabolic Pathways

Given its interaction with the PYR/PYL family of ABA receptors and type 2C phosphatases (PP2C), it is likely involved in the abscisic acid (ABA) signaling pathway .

Subcellular Localization

Given its interaction with the PYR/PYL family of ABA receptors, it is likely localized to the cytoplasm where these receptors are typically found .

Propriétés

IUPAC Name |

N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-3-13-24-19-11-8-17(14-15(19)5-12-21(24)26)23-29(27,28)18-9-6-16(7-10-18)22-20(25)4-2/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKPIYOJTAHBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

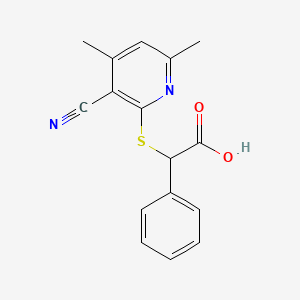

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)

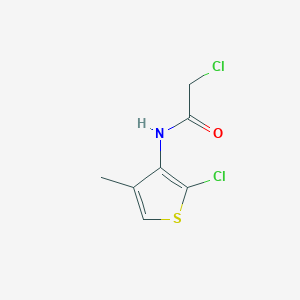

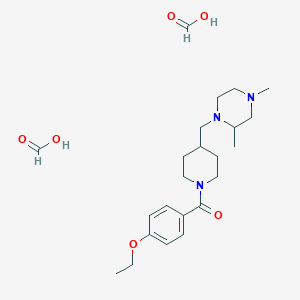

![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)

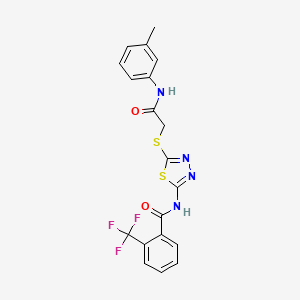

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)

![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)

![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)

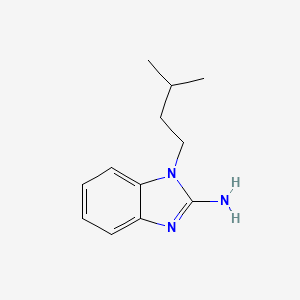

![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)